Pyridin-3-yloxy Substituent Confers a Basic Nitrogen Center Absent in the 4-Methoxyphenylsulfonyl and Furan-2-ylmethylsulfonyl Analogs — Physicochemical Differentiation
The target compound possesses a pyridin-3-yloxy substituent that introduces a basic pyridine nitrogen (predicted pKₐ ~4.5–5.5 for the pyridinium conjugate acid) capable of protonation-dependent solubility enhancement and charge-assisted hydrogen-bonding with biological targets. By contrast, the closest commercially available analog, Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1797874-33-9), replaces this with a neutral 4-methoxyphenylsulfonyl group that lacks any ionizable center under physiological conditions [1]. This substitution difference results in a predicted logP shift of approximately +0.8 to +1.2 units for the 4-methoxyphenylsulfonyl analog relative to the target compound (based on fragment-based clogP calculations using the pyridine → phenylsulfonyl replacement), with consequent implications for aqueous solubility and membrane permeability [2].
| Evidence Dimension | Predicted ionization state at pH 7.4 and computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | Basic pyridine center present; predicted clogP ~1.5–2.0 (fragment-based estimate) |
| Comparator Or Baseline | CAS 1797874-33-9 (4-methoxyphenylsulfonyl analog): no basic center; predicted clogP ~2.5–3.0 (fragment-based estimate) |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.2 for comparator (more lipophilic); presence vs. absence of a protonatable nitrogen |
| Conditions | In silico physicochemical prediction based on fragment contributions; no experimental logP/logD data available for either compound |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the presence of a basic nitrogen center enables salt formation strategies for formulation optimization and provides an additional vector for target binding via charge-reinforced hydrogen bonds — capabilities unavailable with the neutral 4-methoxyphenylsulfonyl analog.
- [1] Structural comparison: Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1904048-19-6) vs. Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS 1797874-33-9). BenchChem product pages; Kuujia.com CAS entry. View Source
- [2] Fragment-based clogP estimates derived from standard medicinal chemistry calculation methods (Hansch-Leo fragment constants for pyridine vs. phenylsulfonyl substitution). No experimental logP data available for either compound. View Source
